Methyl 6,8-bis(sulfanyl)octanoate

Description

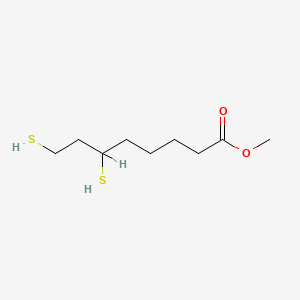

Methyl 6,8-bis(sulfanyl)octanoate is a sulfur-containing ester derived from 6,8-bis(sulfanyl)octanoic acid (dihydrolipoic acid, DHLA) through esterification. Structurally, it features an octanoate backbone with sulfhydryl (-SH) groups at positions 6 and 8, capped by a methyl ester group at the carboxyl terminus . This compound is closely related to lipoic acid, a naturally occurring dithiolane-ring-containing molecule renowned for its antioxidant properties.

Synthesis of this compound involves biomimetic approaches, such as disulfide exchange reactions or direct esterification of DHLA, as inferred from methods used for analogous disulfide derivatives . While its exact biological roles remain understudied, its parent acid, DHLA, is widely recognized for mitigating oxidative stress and modulating cellular redox signaling .

Properties

CAS No. |

50628-93-8 |

|---|---|

Molecular Formula |

C9H18O2S2 |

Molecular Weight |

222.4 g/mol |

IUPAC Name |

methyl 6,8-bis(sulfanyl)octanoate |

InChI |

InChI=1S/C9H18O2S2/c1-11-9(10)5-3-2-4-8(13)6-7-12/h8,12-13H,2-7H2,1H3 |

InChI Key |

SPKLEZPOTBFJPB-UHFFFAOYSA-N |

SMILES |

COC(=O)CCCCC(CCS)S |

Canonical SMILES |

COC(=O)CCCCC(CCS)S |

Synonyms |

dihydrolipoic acid methyl ester reduced lipoic acid methyl este |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1. Concentration of Sulfur-Containing Esters in Natural Sources

Research Findings

Synthesis and Stability: this compound is synthesized via disulfide exchange reactions, often yielding mixtures with disulfide byproducts (e.g., Methyl 6,8-bis(methyldisulfanyl)octanoate) . Its free -SH groups make it prone to oxidation, necessitating stabilization under inert conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.